3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid
Overview
Description
3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid is an organic compound with the molecular formula C11H11F2NO3 It is a derivative of propanoic acid, featuring a difluorophenyl group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and bromoacetic acid.
Formation of Intermediate: The 3,5-difluoroaniline undergoes a nucleophilic substitution reaction with bromoacetic acid to form 3,5-difluorophenylacetic acid.
Amidation: The intermediate is then reacted with propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but lacks the acetamido group.
2-Acetamido-3-(2,4-difluorophenyl)propanoic acid: Similar structure with different fluorine substitution pattern.
Uniqueness
3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid is unique due to the presence of both the difluorophenyl and acetamido groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-8-3-7(4-9(13)6-8)5-10(15)14-2-1-11(16)17/h3-4,6H,1-2,5H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJFMVLYXKOESA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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